molecular formula C9H18O B128103 7-Methyloctanal CAS No. 49824-43-3

7-Methyloctanal

Cat. No. B128103
CAS RN: 49824-43-3
M. Wt: 142.24 g/mol
InChI Key: JRPPVSMCCSLJPL-UHFFFAOYSA-N
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Description

7-Methyloctanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .


Synthesis Analysis

While specific synthesis methods for 7-Methyloctanal were not found in the search results, it’s mentioned that there are 8 synthesis methods available . For detailed synthesis procedures, it’s recommended to refer to specialized chemical databases or literature.


Molecular Structure Analysis

The molecular structure of 7-Methyloctanal consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be viewed using specialized software for molecular visualization.


Physical And Chemical Properties Analysis

7-Methyloctanal has a density of 0.8±0.1 g/cm³. Its boiling point is 183.7±8.0 °C at 760 mmHg. The vapour pressure is 0.8±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.0±3.0 kJ/mol. The flash point is 58.9±5.4 °C . It has a molar refractivity of 43.9±0.3 cm³ .

Scientific Research Applications

  • Eye Health and Myopia Treatment

    • 7-Methylxanthine (7-MX), a related compound, has been studied for its potential in treating myopia. Research on infant macaques indicated that 7-MX could alter compensatory refractive changes caused by defocus, suggesting its role in slowing myopia progression (Hung et al., 2018).
  • Potential in Antifungal and Antimalarial Applications

    • A study on methyl 3-O-phospo-α-D-glucopyranuronic acid (related to 7-Methyloctanal) demonstrated promising antifungal activity against selected fungal strains. This compound also showed potential inhibitory activity against the dengue envelope protein, indicating its use in antifungal and antimalarial therapies (Abu-Izneid et al., 2018).
  • Electroanalytical Detection Techniques

    • Research involving boron-doped diamond electrodes for electroanalytical detection focused on 7-methylguanine, a compound related to 7-Methyloctanal. This study contributed to the development of simpler and more economical sensing methodologies for DNA methylation detection, which is crucial in diagnosing various diseases and metabolic dysfunctions (Sanjuán et al., 2016).
  • Exploration of N7-Guanine Methylation

    • A novel method for detecting 7-methyl guanine was developed to study guanine methylation in diseases like Huntington's disease. This research highlighted the importance of guanine methylation in understanding transcriptional pathology and potential therapeutic approaches (Thomas et al., 2013).
  • Hepatoprotective Effects in Toxin Exposure

    • 7-Hydroxycoumarin, related to 7-Methyloctanal, showed hepatoprotective effects against methyl glyoxal toxicity. This indicated its role in protecting cells from aldehydes and oxidants, contributing to the development of therapeutic approaches for diseases where methyl glyoxal is significant (Li et al., 2017).
  • N7-Methylguanosine and Disease Associations

    • The study of N7-methylguanosine, a modification important in various biological processes, has been linked to multiple diseases. Computational methods like m7GDisAI model were developed to predict potential disease-associated m7G sites, aiding in understanding pathogenesis and therapeutic development (Ma et al., 2021).

Safety And Hazards

The safety data sheet for 7-Methyloctanal suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .

properties

IUPAC Name

7-methyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPPVSMCCSLJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956560
Record name 7-Methyloctanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyloctanal

CAS RN

49824-43-3, 35127-50-5
Record name 7-Methyloctanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49824-43-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isononan-1-al
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyloctanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049824433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.611
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Record name 7-methyloctanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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